Dalcetrapib - 211513-37-0

Dalcetrapib

Catalog Number: EVT-266948
CAS Number: 211513-37-0
Molecular Formula: C23H35NO2S
Molecular Weight: 389.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalcetrapib is a synthetic molecule researched for its role in lipid metabolism. [] It is classified as a cholesteryl ester transfer protein (CETP) modulator, specifically targeting CETP activity to influence high-density lipoprotein (HDL) cholesterol levels. [, ] Dalcetrapib's role in scientific research lies in investigating the therapeutic potential of CETP modulation in addressing cardiovascular diseases. []

Future Directions
  • Clarifying Pharmacogenomic Applications: Further research is needed to confirm the clinical significance of the ADCY9 gene variant in predicting Dalcetrapib's effects on cardiovascular outcomes. [, ] Clinical trials specifically targeting individuals with the potentially beneficial AA genotype might provide valuable insights. []
  • Understanding the Role of HDL Functionality: Future research should focus on clarifying the specific mechanisms by which Dalcetrapib influences HDL functionality and its implications for atherosclerosis development and regression. [, ] Investigating the impact of Dalcetrapib on different HDL subclasses and their respective functions could be crucial. []
  • Exploring Potential in Diabetes Management: Further investigation is needed to understand the mechanisms underlying Dalcetrapib's potential to reduce diabetes risk. [, ] Studies exploring the long-term effects of Dalcetrapib on glucose metabolism and insulin sensitivity in relevant patient populations are warranted.

Dalcetrapib-thiol

Compound Description: Dalcetrapib-thiol is the pharmacologically active form of dalcetrapib, generated through rapid hydrolysis of the parent thioester. [, ] It exhibits the desired biological activity of inhibiting cholesteryl ester transfer protein (CETP), leading to increased high-density lipoprotein cholesterol (HDL-C) levels. [, ] Dalcetrapib-thiol is primarily metabolized via glucuronidation, methylation, and hydroxylation, forming pharmacologically inactive metabolites. [, ]

Relevance: Dalcetrapib-thiol is the primary active metabolite of dalcetrapib and responsible for its pharmacological effects. Understanding its pharmacokinetic profile, including absorption, metabolism, and elimination, is crucial for optimizing dalcetrapib therapy. [, ]

Dalcetrapib-S-methyl (Dalcetrapib-S-Me)

Compound Description: Dalcetrapib-S-Me is a major, pharmacologically inactive metabolite of dalcetrapib-thiol, formed via methylation. [, ] It is primarily generated in the liver but also observed following intestinal first-pass metabolism. []

Relevance: As a primary metabolite of dalcetrapib, dalcetrapib-S-Me contributes to understanding the metabolic fate and clearance mechanisms of the parent compound. []

Dalcetrapib-S-glucuronide (Dalcetrapib-S-Glu)

Compound Description: Dalcetrapib-S-Glu is a major, pharmacologically inactive metabolite of dalcetrapib-thiol, formed via glucuronidation. [, ] This metabolic pathway significantly contributes to the first-pass effect of dalcetrapib-thiol, primarily occurring in the intestinal wall and liver. []

Relevance: Dalcetrapib-S-Glu, as a major metabolite of dalcetrapib, highlights the importance of glucuronidation in the drug's first-pass metabolism and overall systemic exposure. []

Torcetrapib

Compound Description: Torcetrapib was the first CETP inhibitor to enter clinical trials. [, , ] While effective in raising HDL-C levels, its development was halted due to increased cardiovascular events and mortality, attributed to off-target effects, such as increased blood pressure and aldosterone levels. [, , , , ]

Relevance: Torcetrapib, although structurally unrelated to dalcetrapib, serves as a crucial comparison point. Unlike torcetrapib, dalcetrapib does not induce hypertension or elevate aldosterone levels, highlighting its improved safety profile. [, , , ]

Anacetrapib

Compound Description: Anacetrapib is a potent CETP inhibitor currently undergoing phase III clinical trials. [, , , ] Unlike dalcetrapib, it significantly increases HDL-C (up to 138%) and reduces LDL-C (by 36%) without the adverse cardiovascular effects observed with torcetrapib. [, ]

Relevance: Anacetrapib, although structurally distinct from dalcetrapib, provides a valuable comparison for understanding the different pharmacological profiles of CETP inhibitors. The contrasting effects on HDL-C and LDL-C levels highlight the differences in their mechanisms of action. [, , ]

Ezetimibe

Compound Description: Ezetimibe is a lipid-lowering agent that inhibits cholesterol absorption in the small intestine. [] It is often prescribed alongside other lipid-modifying therapies, including CETP inhibitors like dalcetrapib. []

Relevance: Understanding the potential for drug-drug interactions between ezetimibe and dalcetrapib is crucial for their safe and effective co-administration in managing dyslipidemia. []

Rosuvastatin

Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels. [] Like other statins, its potential pharmacokinetic interaction with dalcetrapib is crucial to assess. []

Relevance: Co-administration of rosuvastatin with dalcetrapib requires careful consideration due to observed effects on dalcetrapib's pharmacokinetic parameters. []

Pravastatin

Compound Description: Pravastatin, similar to rosuvastatin, is a statin medication employed to reduce cholesterol levels. [] Its potential pharmacokinetic interaction with dalcetrapib needs assessment. []

Relevance: Understanding the pharmacokinetic interaction profile between pravastatin and dalcetrapib is essential for their safe and effective co-administration in managing cholesterol levels. []

Simvastatin

Compound Description: Simvastatin, another member of the statin drug class, is utilized to lower cholesterol levels. [] Its potential for interacting pharmacokinetically with dalcetrapib requires evaluation. []

Relevance: Assessing the potential for pharmacokinetic interactions between simvastatin and dalcetrapib is vital for ensuring their safe and effective co-administration in patients with dyslipidemia. []

Atorvastatin

Compound Description: Atorvastatin is a statin medication frequently used in conjunction with other lipid-lowering therapies, including CETP inhibitors like dalcetrapib. []

Relevance: As with other statins, evaluating the potential for drug-drug interactions between atorvastatin and dalcetrapib is crucial due to the possibility of altered pharmacokinetic profiles. []

Relevance: Evacetrapib, although structurally different from dalcetrapib, serves as another point of comparison for understanding the clinical effects of CETP inhibition. Despite its potent lipid-modifying effects, the lack of clinical benefit further complicates the understanding of CETP inhibition as a therapeutic strategy. [, , ]

TA-8995

Compound Description: TA-8995 is another CETP inhibitor investigated for its potential to treat dyslipidemia. [] Like anacetrapib and evacetrapib, it also exhibited a significant reduction in LDL-C levels. []

Relevance: Similar to other CETP inhibitors, TA-8995 provides a basis for comparison with dalcetrapib regarding their respective mechanisms of action and potential for impacting cardiovascular outcomes. []

Synthesis Analysis

The synthesis of dalcetrapib involves a two-step process that includes reduction and acylation. The key steps are as follows:

  1. Reduction: The initial step involves the reduction of a thiophenol derivative using magnesium in methanol under an inert atmosphere to produce a thiol intermediate. This step is sensitive to oxygen, requiring careful handling to avoid contamination with disulfides. The use of dithiothreitol (DTT) is employed to purify the thiol product .
  2. Acylation: The thiol intermediate is then reacted with isobutyryl chloride in the presence of pyridine in dichloromethane, leading to the formation of dalcetrapib. The reaction mixture undergoes several washes and extractions to isolate the final product, which is then crystallized from ethanol .

A one-pot synthesis method has also been described, where the thiol formation and acylation occur in a single reaction vessel, yielding similar results with good efficiency .

Molecular Structure Analysis

Dalcetrapib's molecular structure can be represented by its chemical formula C12H15O2SC_{12}H_{15}O_2S. It features a thiophenol group linked to an acyl chain, which contributes to its activity as a CETP inhibitor. The compound's structure allows it to interact specifically with CETP, facilitating its mechanism of action.

Structural Characteristics:

  • Molecular Weight: Approximately 225.31 g/mol
  • Functional Groups: Contains a thioester functional group that is crucial for its biological activity.

The crystal structure studies have shown that dalcetrapib forms well-defined crystals suitable for X-ray diffraction analysis, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

Dalcetrapib undergoes hydrolysis in biological systems, converting into its active thiol form, which then participates in various biochemical interactions. The primary chemical reactions involving dalcetrapib include:

  1. Hydrolysis: Upon administration, dalcetrapib rapidly hydrolyzes to release the pharmacologically active thiol.
  2. Disulfide Bond Formation: The thiol can form disulfide bonds with cysteine residues on CETP, altering its conformation and function.
  3. Metabolism: The active thiol can further react with endogenous low molecular weight thiols and proteins to form mixed disulfides or dimeric forms .

These reactions are critical for its pharmacokinetics and therapeutic efficacy.

Mechanism of Action

Dalcetrapib exerts its pharmacological effects primarily through its interaction with CETP. The mechanism involves:

  • CETP Inhibition: Dalcetrapib binds to CETP via disulfide bond formation with cysteine at residue 13, resulting in conformational changes that inhibit CETP's ability to transfer neutral lipids from HDL to low-density lipoprotein and very low-density lipoprotein particles.
  • Increased HDL-C Levels: By inhibiting CETP activity, dalcetrapib promotes an increase in HDL-C levels without affecting low-density lipoprotein cholesterol levels negatively .

This mechanism suggests potential anti-atherogenic effects by enhancing reverse cholesterol transport and reducing lipid accumulation in arterial walls.

Physical and Chemical Properties Analysis

Dalcetrapib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol but has limited solubility in water.
  • Stability: Sensitive to moisture and light; requires careful storage conditions.

Key Properties:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • pH Stability: Dalcetrapib's stability can be influenced by pH levels; optimal conditions are necessary for maintaining its integrity during storage and formulation .
Applications

Dalcetrapib's primary application lies in cardiovascular medicine as a therapeutic agent aimed at reducing the risk of myocardial infarction and other cardiovascular events among patients with specific genetic profiles (e.g., AA genotype at rs1967309 in the adenylate cyclase type 9 gene). Clinical trials have explored its efficacy in increasing HDL-C levels while monitoring cardiovascular outcomes.

Clinical Trials:

  • Dal-GenE Trials: These trials focus on evaluating the effectiveness of dalcetrapib in genetically predisposed populations, aiming to establish its role as a precision medicine in cardiovascular care .

Despite previous setbacks regarding efficacy in broader populations, ongoing research continues to explore dalcetrapib's potential benefits within targeted patient groups based on genetic markers .

Properties

CAS Number

211513-37-0

Product Name

Dalcetrapib

IUPAC Name

S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate

Molecular Formula

C23H35NO2S

Molecular Weight

389.6 g/mol

InChI

InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26)

InChI Key

YZQLWPMZQVHJED-UHFFFAOYSA-N

SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

JTT-705; JTT705; JTT 705; RO-4607381; RO4607381; RO 4607381; Dalcetrapib.

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.